

# A Comparative Guide to the Efficacy of Avibactam and Other $\beta$ -Lactamase Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Avibactam**  
Cat. No.: **B1665839**

[Get Quote](#)

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to public health, largely driven by the production of  $\beta$ -lactamase enzymes that inactivate  $\beta$ -lactam antibiotics.<sup>[1]</sup> The development of  $\beta$ -lactamase inhibitors (BLIs) has been a critical strategy to counteract this resistance.<sup>[2]</sup> This guide provides an in-depth comparison of **Avibactam**, a novel non- $\beta$ -lactam BLI, with other prominent inhibitors, offering experimental data and insights for researchers and drug development professionals.

## Differentiating Mechanisms of Inhibition: A Tale of Two Strategies

Understanding the mechanism of action is fundamental to appreciating the differential efficacy of BLIs. Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves  $\beta$ -lactams. They act as "suicide substrates," forming an irreversible acyl-enzyme intermediate with the  $\beta$ -lactamase, which ultimately leads to the inhibitor's destruction.<sup>[1][3]</sup>

**Avibactam**, a diazabicyclooctane (DBO), employs a more sophisticated and efficient mechanism.<sup>[4]</sup> It forms a covalent but reversible carbamoyl-enzyme adduct with the active-site serine of the  $\beta$ -lactamase.<sup>[3]</sup> This reversibility allows a single **Avibactam** molecule to inhibit multiple  $\beta$ -lactamase enzymes, a distinct advantage over the "single-use" nature of older inhibitors.<sup>[5]</sup>

Vaborbactam, a cyclic boronic acid inhibitor, is specifically designed for potent activity against serine carbapenemases, particularly *Klebsiella pneumoniae* carbapenemase (KPC) enzymes.

Relebactam, another DBO derivative, is structurally similar to **Avibactam** and effectively inhibits class A and C  $\beta$ -lactamases.[6]



[Click to download full resolution via product page](#)

Caption: Contrasting inhibitory mechanisms of traditional vs. **Avibactam** BLIs.

## Spectrum of Activity: A Head-to-Head Comparison

The clinical utility of a BLI is defined by its spectrum of activity against the various classes of  $\beta$ -lactamases (Ambler classes A, B, C, and D). **Avibactam** demonstrates a significantly broader spectrum compared to its predecessors.[7]

| <b>β-Lactamase Class</b> | <b>Key Enzymes</b>          | <b>Avibactam</b> | <b>Vaborbactam</b> | <b>Relebactam</b> | <b>Clavulanate /Tazobactam</b> |
|--------------------------|-----------------------------|------------------|--------------------|-------------------|--------------------------------|
| Class A                  | ESBLs (e.g., CTX-M)         | ✓                | ✓                  | ✓                 | ✓                              |
| KPC                      |                             | ✓                | ✓                  | ✗                 |                                |
| Class B                  | Metallo-β-lactamases (MBLs) | ✗                | ✗                  | ✗                 | ✗                              |
| (e.g., NDM, VIM, IMP)    |                             |                  |                    |                   |                                |
| Class C                  | AmpC                        | ✓                | ✗                  | ✓                 | ✗                              |
| Class D                  | OXA-48-like                 | ✓                | ✗                  | Limited           | ✗                              |

### Key Insights:

- **Avibactam's Superiority:** **Avibactam**, in combination with ceftazidime, is highly effective against bacteria producing Class A (including ESBLs and KPCs), Class C (AmpC), and some Class D (OXA-48) enzymes.[7][8] This makes it a valuable agent against many carbapenem-resistant Enterobacteriaceae (CRE).
- The MBL Blind Spot: A critical limitation for **Avibactam**, Vaborbactam, and Relebactam is their lack of activity against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, which require a metal cofactor for activity.[6][9] However, the combination of aztreonam with **avibactam** shows promise against MBL-producing bacteria.[6][9]
- Vaborbactam's Niche: Vaborbactam is highly potent against KPC producers but lacks the broad coverage of **Avibactam** against Class C and D enzymes.[6]
- Relebactam's Profile: Relebactam is effective against Class A and C enzymes but has limited activity against Class D carbapenemases.[6]

## In Vitro Efficacy: A Quantitative Analysis

Minimum Inhibitory Concentration (MIC) values are the gold standard for quantifying an antibiotic's in vitro potency. The following table summarizes representative MIC90 data (the concentration required to inhibit 99% of isolates) for various BLI combinations against challenging Gram-negative pathogens.

| Organism/Resistance Profile          | Ceftazidime-Avibactam (CZA) MIC90 (µg/mL) | Meropenem-Vaborbactam (MVB) MIC90 (µg/mL) | Imipenem-Relebactam (IMR) MIC90 (µg/mL) | Piperacillin-Tazobactam (TZP) MIC90 (µg/mL) |
|--------------------------------------|-------------------------------------------|-------------------------------------------|-----------------------------------------|---------------------------------------------|
| K. pneumoniae (KPC-producing)        | 1/4                                       | 1/8                                       | ≤1/4                                    | >64/4                                       |
| K. pneumoniae (OXA-48-producing)     | 4/4                                       | >8/8                                      | >8/4                                    | >64/4                                       |
| Enterobacteriales (MDR)              | >99.9%<br>Susceptible                     | 99.7%<br>Susceptible                      | 95.9%<br>Susceptible                    | 92.4%<br>Susceptible                        |
| P. aeruginosa (Carbapenem-Resistant) | ≤8/4                                      | >2/8                                      | ≤2/4                                    | >64/4                                       |

Data synthesized from multiple sources.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Causality:

- Against KPC-producing K. pneumoniae, all three newer agents (CZA, MVB, IMR) show potent activity, with MIC90 values well within the susceptible range, a stark contrast to the high-level resistance seen with piperacillin-tazobactam.[\[12\]](#)[\[13\]](#)
- Ceftazidime-**avibactam** is uniquely active against OXA-48-producing isolates among the newer combinations.[\[6\]](#)[\[9\]](#)
- For multidrug-resistant (MDR) Enterobacteriales, ceftazidime-**avibactam** and meropenem-vaborbactam demonstrate nearly universal susceptibility.[\[10\]](#)

- Against difficult-to-treat carbapenem-resistant *P. aeruginosa*, both ceftazidime-**avibactam** and imipenem-relebactam are effective options, while meropenem-vaborbactam shows limited activity.[6][12]

## Clinical Efficacy: Translating In Vitro Success to Patient Outcomes

Multiple Phase 3 clinical trials have validated the in vitro efficacy of ceftazidime-**avibactam**. A pooled analysis of five trials demonstrated that for infections caused by  $\beta$ -lactamase-producing pathogens, clinical cure rates for ceftazidime-**avibactam** were high (88.1%), comparable to carbapenem comparators.[14] In a study of patients with bacteremia, ceftazidime-**avibactam** achieved a clinical cure rate of 87.0% and a favorable microbiological response rate of 79.6%. [15][16] These results support its use in serious infections, including complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[15][16]

## Experimental Protocol: Broth Microdilution for MIC Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[17][18]

**Objective:** To determine the Minimum Inhibitory Concentration (MIC) of a  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination against a bacterial isolate.

**Methodology:**

- **Inoculum Preparation:** Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- **Inoculum Dilution:** Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microdilution plate wells.

- Plate Preparation: Use a 96-well microdilution plate containing serial two-fold dilutions of the antimicrobial agent(s). The BLI (e.g., **Avibactam**) is typically kept at a fixed concentration (e.g., 4 µg/mL).
- Inoculation: Inoculate each well of the microdilution plate with the diluted bacterial suspension.[19]
- Controls (Self-Validation):
  - Growth Control: A well containing broth and inoculum, but no antibiotic, to ensure the organism is viable.[19]
  - Sterility Control: A well containing only sterile broth to check for contamination.[19]
  - Quality Control: Test a reference strain with a known MIC range (e.g., E. coli ATCC 25922) to validate the test run.
- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[19]

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

## Mechanisms of Resistance

Despite the enhanced efficacy of newer BLIs, resistance can still emerge. For ceftazidime-**avibactam**, resistance mechanisms in Enterobacterales often involve mutations in the  $\Omega$ -loop of KPC enzymes.[20][21] In *P. aeruginosa*, resistance is more complex and can involve mutations affecting the AmpC enzyme, efflux pump overexpression (e.g., MexAB-OprM), and alterations in penicillin-binding proteins (PBPs).[20][22]

## Conclusion

**Avibactam** represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel, reversible mechanism of action and broad spectrum of activity against key  $\beta$ -lactamases, including KPC and OXA-48, provide a critical therapeutic option where older inhibitors fail. While it shares the common limitation of inactivity against metallo- $\beta$ -

lactamases with other new inhibitors like vaborbactam and relebactam, its robust coverage of Class A, C, and D enzymes makes it a cornerstone of modern antimicrobial stewardship. The choice between ceftazidime-**avibactam**, meropenem-vaborbactam, and imipenem-relebactam should be guided by local epidemiology, the specific resistance mechanisms present, and the pathogen's intrinsic susceptibility profile, particularly for non-fermenters like *P. aeruginosa*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition by Avibactam and Clavulanate of the  $\beta$ -Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria [engineering.org.cn]
- 9. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Aztreonam-Avibactam and Other  $\beta$ -Lactamase Inhibitor Combinations Tested Against Enterobacteriales Isolates from Pediatric Patients from United States Medical Centers (2019–2023) [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of *Klebsiella pneumoniae* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam activities against multidrug-resistant Enterobacteriales from United States Medical Centers (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by  $\beta$ -lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical and Microbiological Outcomes of Ceftazidime-Avibactam Treatment in Adults with Gram-Negative Bacteremia: A Subset Analysis from the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacteriales and *Pseudomonas aeruginosa* in Latin American Hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Avibactam and Other  $\beta$ -Lactamase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665839#comparing-avibactam-s-efficacy-with-other-lactamase-inhibitors>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)